4-Bromophenyl chloromethyl sulfone
Overview
Description
4-Bromophenyl chloromethyl sulfone is an organic compound with the molecular formula C7H6BrClO2S. It is a sulfone derivative, characterized by the presence of a bromine atom attached to a phenyl ring, a chloromethyl group, and a sulfone functional group.
Mechanism of Action
Target of Action
It’s known that sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules .
Mode of Action
It’s known that sulfones can function as activating, electron-withdrawing substituents in michael acceptors or as good leaving groups producing a sulfinate anion . This reactivity often facilitates removal of the sulfone moiety after the desired transformation .
Biochemical Pathways
Sulfones are known to be involved in various transformations in organic synthesis, including the ramberg–bäcklund reaction of α-halo sulfones and the julia–lythgoe as well as the modified julia olefination .
Pharmacokinetics
A study on the subacute toxicity of this compound in rats showed changes in plasma protein and calcium levels, suggesting that it is absorbed and metabolized in the body .
Result of Action
A study on the subacute toxicity of this compound in rats showed increases in plasma protein and calcium and a decreased a/g ratio .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a reaction in which sulfones like 4-bromophenyl chloromethyl sulfone can be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
4-Bromophenyl chloromethyl sulfone is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of this compound with various enzymes and proteins, leading to the formation of new bonds .
Cellular Effects
. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
In a 13-week subacute toxicity study, Wistar SPF rats were fed diets containing this compound at various levels . Over time, significant changes were observed in the rats’ plasma protein and calcium levels, indicating the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In the same study, it was observed that the effects of this compound varied with different dosages . At higher doses, the rats showed increases in plasma protein and calcium and a decreased A/G ratio . The maximum no-effect level of this compound was determined to be 100 ppm .
Metabolic Pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds are known to interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromophenyl chloromethyl sulfone typically involves the reaction of 4-bromobenzyl chloride with sulfur dioxide and an oxidizing agent. One common method includes the use of sodium sulfite and hydrogen peroxide as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfone product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl chloromethyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromophenyl chloromethyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Bromophenyl methyl sulfone: Similar structure but with a methyl group instead of a chloromethyl group.
4-Bromobenzyl chloride: Lacks the sulfone group, making it less reactive in certain reactions.
4-Bromophenyl sulfone: Similar structure but without the chloromethyl group.
Uniqueness: 4-Bromophenyl chloromethyl sulfone is unique due to the presence of both the chloromethyl and sulfone groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful reagent in various research applications .
Properties
IUPAC Name |
1-bromo-4-(chloromethylsulfonyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXUVTKVCMOKIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043906 | |
Record name | 4-Bromophenyl chloromethyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24437-60-3, 54091-06-4 | |
Record name | Benzene, 1-bromo-3-((chloromethyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024437603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenylchloromethyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054091064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenyl chloromethyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-((chloromethyl)sulfonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENE, 1-BROMO-4-((CHLOROMETHYL)SULFONYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N849B8NVJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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